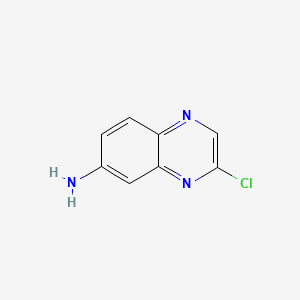

3-Chloroquinoxalin-6-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloroquinoxalin-6-amine: is an organic compound with the molecular formula C8H6ClN3 It is a derivative of quinoxaline, which is a bicyclic compound containing a benzene ring fused to a pyrazine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroquinoxalin-6-amine typically involves the condensation of o-phenylenediamine with dicarbonyl compounds under specific conditions. One common method is the reaction of 3-chloroaniline with glyoxal in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent at elevated temperatures to facilitate the formation of the quinoxaline ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalytic systems and controlled reaction environments helps in achieving efficient production.

Análisis De Reacciones Químicas

Types of Reactions: 3-Chloroquinoxalin-6-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as or in polar solvents.

Oxidation Reactions: Oxidizing agents like or .

Reduction Reactions: Reducing agents such as or .

Major Products Formed:

Substitution Reactions: Formation of substituted quinoxaline derivatives.

Oxidation Reactions: Formation of quinoxaline-2,3-diones.

Reduction Reactions: Formation of 3-aminoquinoxaline derivatives.

Aplicaciones Científicas De Investigación

Anticancer Properties

The quinoxaline scaffold, including derivatives like 3-Chloroquinoxalin-6-amine, has been extensively studied for its anticancer properties. Research indicates that various quinoxaline derivatives exhibit significant cytotoxic effects against multiple cancer cell lines.

- Mechanism of Action : These compounds often target specific pathways involved in tumor growth and proliferation. For instance, studies have shown that quinoxaline derivatives can inhibit key enzymes such as VEGFR-2, which is crucial for angiogenesis in tumors .

- Case Studies : In a study involving the synthesis of new quinoxaline derivatives, several compounds demonstrated IC50 values in the low micromolar range against human colon carcinoma (HCT116) and liver hepatocellular carcinoma (HepG2) cell lines. Notably, one derivative exhibited an IC50 of 1.9 µg/mL against HCT116 cells, indicating potent anticancer activity .

Antimicrobial Activity

This compound and its derivatives have shown promising antimicrobial properties. They have been tested against various pathogens, including bacteria and fungi.

- Antibacterial Activity : Quinoxaline derivatives are known to possess significant antibacterial effects, particularly against resistant strains of bacteria. For example, some studies have reported that certain derivatives can inhibit the growth of Mycobacterium tuberculosis .

- Antifungal Properties : Additionally, these compounds have been evaluated for their antifungal activity, with some showing effectiveness against common fungal pathogens.

Anti-inflammatory Applications

The anti-inflammatory properties of quinoxaline derivatives are another area of active research. Compounds like this compound have been investigated for their ability to modulate inflammatory responses.

- Research Findings : One study highlighted a derivative that significantly reduced inflammation in murine models by inhibiting NF-κB activity, a key regulator of inflammatory responses . This suggests potential therapeutic applications in treating inflammatory diseases.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of quinoxaline derivatives is crucial for optimizing their biological activities.

- Modification Effects : Research shows that substituents on the quinoxaline ring can greatly influence biological activity. Electron-donating groups tend to enhance anticancer activity, while electron-withdrawing groups may reduce it . For instance, compounds with hydroxyl or methoxy groups at specific positions on the quinoxaline ring exhibited improved cytotoxicity compared to unsubstituted analogs.

Synthesis and Development

The synthesis of this compound and its derivatives involves several chemical transformations that can be optimized for better yields and purities.

Mecanismo De Acción

The mechanism of action of 3-Chloroquinoxalin-6-amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of nucleic acids or proteins in microorganisms. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells. The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Comparación Con Compuestos Similares

Quinoxaline: The parent compound of 3-Chloroquinoxalin-6-amine, lacking the chlorine and amine substituents.

2-Chloroquinoxaline: A similar compound with the chlorine atom at the 2-position instead of the 3-position.

6-Aminoquinoxaline: A compound with an amino group at the 6-position but without the chlorine atom.

Uniqueness: this compound is unique due to the presence of both chlorine and amine groups, which confer distinct chemical reactivity and biological activity

Actividad Biológica

3-Chloroquinoxalin-6-amine is an organic compound belonging to the quinoxaline class, noted for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C9H7ClN2 and a molecular weight of approximately 179.61 g/mol. The compound features a chlorine atom at the third position and an amino group at the sixth position of the quinoxaline core, which contributes to its unique reactivity and biological properties.

Target Enzymes

This compound primarily targets cytochrome P450 enzymes , specifically CYP1A2 and CYP3A4. These enzymes are crucial for drug metabolism, and their inhibition can lead to significant pharmacokinetic interactions with other drugs. This characteristic suggests that this compound may play a role in modifying drug efficacy and safety profiles in clinical settings.

Antimicrobial Activity

Research indicates that this compound exhibits antibacterial and antifungal properties. It has shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans, making it a candidate for further exploration as an antimicrobial agent. Additionally, preliminary studies suggest potential antiprotozoal activity against Leishmania species, which are responsible for leishmaniasis.

Biological Activity Overview

| Activity Type | Target/Pathogen | Effectiveness |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | Effective |

| Antifungal | Candida albicans | Effective |

| Antiprotozoal | Leishmania spp. | Potential activity |

| Cytochrome P450 Inhibition | CYP1A2, CYP3A4 | Significant inhibition |

Case Studies

-

Antimicrobial Efficacy :

- A study demonstrated that this compound inhibited the growth of Staphylococcus aureus in vitro, showcasing its potential as a therapeutic agent against bacterial infections.

-

Enzyme Inhibition :

- Inhibition assays revealed that this compound significantly reduced the activity of CYP1A2 and CYP3A4, indicating its potential role in drug-drug interactions.

-

Antiparasitic Properties :

- Preliminary investigations into its effects on Leishmania parasites showed promising results, suggesting further studies are warranted to explore its antiprotozoal capabilities.

Applications in Medicinal Chemistry

Given its biological activities, this compound is being investigated for various applications:

- Drug Development : Its ability to inhibit cytochrome P450 enzymes positions it as a potential lead compound for developing drugs that require modulation of metabolic pathways.

- Antimicrobial Agents : The compound's efficacy against specific bacteria and fungi suggests it could be developed into new antimicrobial therapies.

- Research Tool : As a building block in organic synthesis, it can be used to create more complex molecules with desired biological activities.

Propiedades

IUPAC Name |

3-chloroquinoxalin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-8-4-11-6-2-1-5(10)3-7(6)12-8/h1-4H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOACHDNWEGOFNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N=C2C=C1N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.